molecular formula C13H17NO4 B185972 N-cyclopropyl-3,4,5-trimethoxybenzamide CAS No. 92042-04-1

N-cyclopropyl-3,4,5-trimethoxybenzamide

Cat. No. B185972
CAS RN: 92042-04-1
M. Wt: 251.28 g/mol
InChI Key: SJPYUSAXGYQKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. It belongs to the family of benzamides and has a cyclopropyl group attached to its structure.

Mechanism Of Action

The mechanism of action of N-cyclopropyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-cyclopropyl-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which is beneficial in the treatment of Alzheimer's disease. N-cyclopropyl-3,4,5-trimethoxybenzamide also acts as an antagonist of the dopamine D1 receptor, which is involved in the regulation of movement and reward.

Biochemical And Physiological Effects

N-cyclopropyl-3,4,5-trimethoxybenzamide has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are associated with many diseases such as cancer and neurodegenerative disorders. N-cyclopropyl-3,4,5-trimethoxybenzamide also has anticonvulsant properties and has been found to reduce seizures in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

N-cyclopropyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and purity, which makes it suitable for large-scale experiments. N-cyclopropyl-3,4,5-trimethoxybenzamide has also been found to have low toxicity, which makes it safe for use in animal studies. However, N-cyclopropyl-3,4,5-trimethoxybenzamide has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. N-cyclopropyl-3,4,5-trimethoxybenzamide also has limited solubility in water, which can affect its bioavailability and absorption in the body.

Future Directions

There are several future directions for research on N-cyclopropyl-3,4,5-trimethoxybenzamide. One area of interest is its potential application in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further studies are needed to understand its mechanism of action and to develop more effective treatments. N-cyclopropyl-3,4,5-trimethoxybenzamide also has potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Future studies should focus on identifying the specific pathways and targets of N-cyclopropyl-3,4,5-trimethoxybenzamide in cancer cells. Additionally, N-cyclopropyl-3,4,5-trimethoxybenzamide could be used as a tool for studying the role of acetylcholine and dopamine in the brain. Overall, N-cyclopropyl-3,4,5-trimethoxybenzamide is a promising compound that has the potential to make significant contributions to the field of biomedical research.

Synthesis Methods

The synthesis of N-cyclopropyl-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-cyclopropyl-3,4,5-trimethoxybenzamide as the final product. This method has been reported to have a high yield and purity of the compound.

Scientific Research Applications

N-cyclopropyl-3,4,5-trimethoxybenzamide has been studied for its potential applications in various fields of research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-cyclopropyl-3,4,5-trimethoxybenzamide has been found to inhibit the growth of cancer cells by inducing cell death and blocking the cell cycle. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

92042-04-1

Product Name

N-cyclopropyl-3,4,5-trimethoxybenzamide

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-cyclopropyl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C13H17NO4/c1-16-10-6-8(13(15)14-9-4-5-9)7-11(17-2)12(10)18-3/h6-7,9H,4-5H2,1-3H3,(H,14,15)

InChI Key

SJPYUSAXGYQKLM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC2

Other CAS RN

92042-04-1

Origin of Product

United States

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